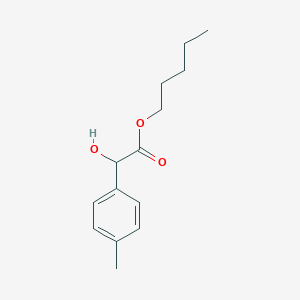
N,N-dibutylhexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutylhexadecanamide is an organic compound belonging to the class of amides It is characterized by the presence of a hexadecanamide backbone with two butyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dibutylhexadecanamide can be synthesized through the reaction of hexadecanoic acid with dibutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the butyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of butyl alcohols or butyric acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N,N-Dibutylhexadecanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: this compound is used in the formulation of lubricants, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N-dibutylhexadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism.
Comparación Con Compuestos Similares
N,N-Dimethylhexadecanamide: Similar structure but with methyl groups instead of butyl groups.
N,N-Diethylhexadecanamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-Dibutylpentadecanamide: Similar structure but with a pentadecanamide backbone instead of hexadecanamide.
Uniqueness: N,N-Dibutylhexadecanamide is unique due to its specific combination of a hexadecanamide backbone with butyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
5831-87-8 |
|---|---|
Fórmula molecular |
C24H49NO |
Peso molecular |
367.7 g/mol |
Nombre IUPAC |
N,N-dibutylhexadecanamide |
InChI |
InChI=1S/C24H49NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25(22-8-5-2)23-9-6-3/h4-23H2,1-3H3 |
Clave InChI |
LIJJEQWAIAPJAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
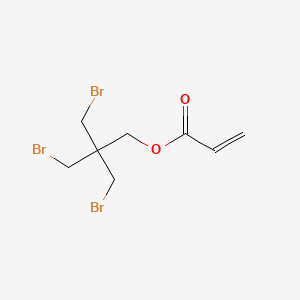
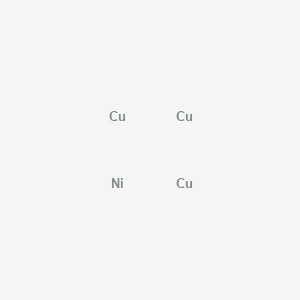

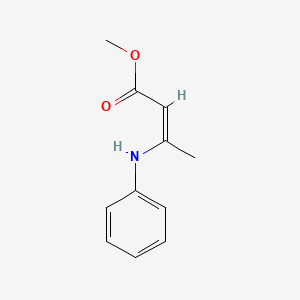
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
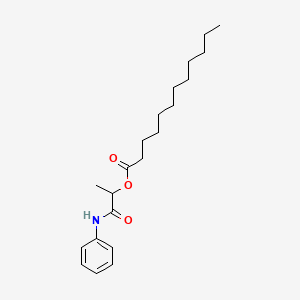

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
